molecular formula C13H25NO10 B1195557 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol CAS No. 21150-24-3

4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol

Cat. No. B1195557
CAS RN: 21150-24-3
M. Wt: 355.34 g/mol
InChI Key: NYPXFLPLYKUBGD-SKCKNYEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol is an amino disaccharide consisting of N-acetyl-D-glucosamine attached to D-ribitol via a beta-(1->4)-linkage;  epitope of Staphylococcus aureus. It has a role as an epitope.

Scientific Research Applications

Synthesis and Characterization

  • Trisaccharide Synthesis : Shaban and Jeanloz (1971) synthesized a trisaccharide useful for the structure determination of glycopeptides and as a starting material for their synthesis. This work demonstrates the compound's role in synthesizing complex carbohydrates for research purposes (Shaban & Jeanloz, 1971).

  • Glycosylation Studies : The behavior of 2-acetamido-2-deoxy-beta-D-glucopyranosyl residues was studied by Michalski et al. (1984) through various chemical processes, highlighting its application in understanding complex carbohydrate reactions (Michalski et al., 1984).

  • High-Temperature Synthesis : Osada et al. (2014) achieved the non-catalytic synthesis of a related compound from chitin disaccharide in high-temperature water, demonstrating an alternative synthesis method (Osada et al., 2014).

Applications in Biochemical Analysis

  • Binding Affinity Studies : Sedmera et al. (1998) showed that a derivative of 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol has higher affinity towards NKR-P1 protein, indicating its potential for studying protein-carbohydrate interactions (Sedmera et al., 1998).

  • Enzymatic Action Study : Zehavi and Jeanloz (1968) described the synthesis of a similar compound and studied its hydrolysis by egg-white lysozyme, illustrating its use in enzyme-substrate interaction studies (Zehavi & Jeanloz, 1968).

  • Linkage Analysis Methodology : Bennek et al. (1986) investigated the behavior of methylated derivatives of 2-acetamido-2-deoxy-D-glucopyranosyl residues under certain conditions, contributing to the methods for analyzing carbohydrate structures (Bennek et al., 1986).

Glycopeptide and Glycoprotein Synthesis

  • Glycopeptide Synthesis : Hollósi et al. (1991) used a derivative of 2-acetamido-2-deoxy-D-glucopyranosyl for O-glycosylating peptides, showcasing its utility in the synthesis of glycopeptides (Hollósi et al., 1991).

  • Carbohydrate-Protein Conjugates : King et al. (1977) described the preparation of carbohydrate-protein conjugates using a derivative of 2-acetamido-2-deoxy-beta-D-glucopyranosyl, which is crucial for studying antigen-antibody interactions (King et al., 1977).

Diagnostic and Analytical Applications

  • Identification in Biological Materials : Maury and Kärkkäinen (1979) developed a method for identifying a related compound in biological materials, highlighting its importance in clinical diagnostics (Maury & Kärkkäinen, 1979).

  • Potential Inhibitors of Enzymatic Activity : Khan and Matta (1993) synthesized trisaccharides as potential inhibitors for N-acetylglucosaminyltransferase V, indicating its application in enzymology and drug discovery (Khan & Matta, 1993).

properties

CAS RN

21150-24-3

Product Name

4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol

Molecular Formula

C13H25NO10

Molecular Weight

355.34 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C13H25NO10/c1-5(18)14-9-12(22)11(21)8(4-17)24-13(9)23-7(3-16)10(20)6(19)2-15/h6-13,15-17,19-22H,2-4H2,1H3,(H,14,18)/t6-,7+,8+,9+,10-,11+,12+,13+/m0/s1

InChI Key

NYPXFLPLYKUBGD-SKCKNYEVSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](CO)[C@H]([C@H](CO)O)O)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1OC(CO)C(C(CO)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(CO)C(C(CO)O)O)CO)O)O

synonyms

4-(O-(2-acetamido)-2-deoxy-beta-D-glucopyranosyl)-D-ribitol
4-ADGR
4-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)ribitol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol
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4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol
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4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol
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4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol
Reactant of Route 6
4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol

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